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Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:

A Senior Application Scientist

Foreword: Beyond the CAS Number
Ethyl 2-(4-hydroxyphenoxy)propanoate, particularly its (R)-enantiomer, is more than a mere

catalog chemical. It represents a critical chiral building block, pivotal in the synthesis of high-

value agrochemicals. Understanding its properties, synthesis, and analysis is fundamental for

chemists working on aryloxyphenoxypropionate herbicides, a class of compounds essential for

modern agriculture. This guide moves beyond surface-level data to provide a deeper,

application-focused understanding, explaining not just the "what" but the "why" behind the

methodologies presented. We will explore its synthesis from both racemic and stereoselective

perspectives, detail rigorous analytical validation, and contextualize its primary application,

ensuring every protocol is a self-validating system grounded in established chemical principles.

Physicochemical & Structural Profile
Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic intermediate whose utility is

intrinsically linked to its specific stereochemistry.[1][2] The (R)-enantiomer is the biologically

active precursor for potent herbicides.[3]
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Property Value Source(s)

CAS Number 71301-98-9 ((R)-enantiomer) [1][3][4]

Molecular Formula C₁₁H₁₄O₄ [4][5]

Molecular Weight 210.23 g/mol [4][5]

Appearance
Colorless to light yellow liquid

or crystalline solid
[6][7]

Melting Point 36-37 °C [8]

Boiling Point 327.4 °C at 760 mmHg [8][9]

Density 1.156 g/cm³ [8][9]

Solubility

Soluble in organic solvents like

ethanol, DMF; insoluble in

water.

[6]

Canonical SMILES
CCOC(=O)C(C)OC1=CC=C(C

=C1)O
[8]

Isomeric SMILES ((R)-

enantiomer)

CCOC(=O)--INVALID-LINK--

OC1=CC=C(C=C1)O
[8][10]

The Imperative of Chirality in Bioactivity
In the realm of agrochemicals, molecular geometry is paramount. The herbicidal activity of the

aryloxyphenoxypropionate class is predominantly associated with the (R)-enantiomer.[3] This

enantioselectivity arises because the target enzyme in grass weeds, Acetyl-CoA Carboxylase

(ACCase), possesses a chiral binding site. The (R)-isomer fits this site with high affinity,

inhibiting the enzyme and disrupting fatty acid synthesis, which is fatal to the weed. The (S)-

enantiomer, conversely, exhibits significantly lower herbicidal activity.[3]

This biological reality dictates the synthetic strategy. Producing the enantiomerically pure (R)-

isomer is not merely an academic exercise; it is a commercial and environmental necessity. It

allows for higher efficacy at reduced application rates, minimizing the chemical load on the

environment.[3]
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Caption: Enantioselective interaction with the target enzyme.

Synthesis Strategies: From Racemate to
Enantiopure
The synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate can be approached through several

well-established organic chemistry pathways. The choice of method often depends on the

desired stereochemical outcome—racemic mixture or the pure (R)-enantiomer.

Nucleophilic Substitution (Williamson Ether Synthesis)
A common and direct method involves the reaction of a phenoxide with a suitable electrophile.

This pathway typically produces a racemic mixture unless a chiral starting material is used.

Reaction Scheme: Hydroquinone is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide

nucleophile, which then attacks an ethyl lactate derivative, such as ethyl 2-bromopropionate.

[11]
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Caption: Williamson ether synthesis pathway.

Protocol 1: Synthesis of Racemic Ethyl 2-(4-hydroxyphenoxy)propionate

This protocol is adapted from established literature procedures.[11]

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add hydroquinone (12.2 g), anhydrous potassium carbonate (50 g), and

methyl ethyl ketone (MEK, 100 mL).

Addition of Electrophile: Add ethyl DL-2-bromopropionate (10 g) to the suspension.

Reflux: Heat the mixture to reflux and maintain vigorous stirring for 5 hours. The progress

can be monitored by Thin Layer Chromatography (TLC).

Workup (Filtration): After cooling to room temperature, remove the insoluble inorganic salts

by filtration. Wash the filter cake with a small amount of MEK.

Workup (Concentration): Concentrate the combined filtrate by rotary evaporation to remove

the solvent.

Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer

with 5% aqueous hydrochloric acid, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude residue by silica gel column chromatography

(eluent: 20% ethyl acetate in n-hexane) to yield the final product.[11]

Stereoselective Synthesis Routes
To obtain the desired (R)-enantiomer, stereocontrol is essential. This is typically achieved either

by using a chiral starting material or by separating the enantiomers after a racemic synthesis.

Esterification of Chiral Acid: The most direct approach is the Fischer esterification of

commercially available (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol, using an acid

catalyst like sulfuric acid.[3]

Chiral Precursors: An alternative Williamson ether synthesis can be performed using

hydroquinone and a chiral ethyl lactate derivative, such as ethyl (S)-2-chloropropionate or a

tosylate of ethyl (S)-lactate, which proceeds with inversion of stereochemistry to yield the

(R)-product.[12]

Enzymatic Resolution: This powerful green chemistry technique uses enzymes, typically

lipases, to selectively react with one enantiomer in a racemic mixture. For example, lipase

from Aspergillus oryzae can be used to achieve >99% enantiomeric excess of the (R)-isomer

from a racemic ester.[3]

Analytical Characterization & Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and, most importantly, the

enantiomeric excess of the final product.

Structural Verification
Standard spectroscopic methods are used to confirm the chemical structure:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the

connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight (210.23 g/mol ).[4][5]
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester C=O, hydroxyl O-H,

C-O ether stretches).

Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for

separating and quantifying the enantiomers of Ethyl 2-(4-hydroxyphenoxy)propanoate,

thereby determining both overall purity and enantiomeric excess (e.e.).[3]

Protocol 2: Chiral HPLC Analysis

This protocol provides a robust starting point for method development. The exact column and

mobile phase may require optimization.

System: An HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H,

Chiralpak AD-H, or equivalent).

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is

90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the

enantiomers.

Flow Rate: 1.0 mL/min.

Detection: UV at 275 nm.

Sample Preparation: Prepare a standard solution of the sample at approximately 1 mg/mL in

the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Injection Volume: 10 µL.

Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers.

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) /

(Area_R + Area_S) ] * 100
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Caption: Workflow for Chiral HPLC Analysis.

Application in Fenoxaprop-P-ethyl Synthesis
The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a

direct precursor to Fenoxaprop-P-ethyl, the active enantiomer of the herbicide Fenoxaprop-

ethyl.[3][13] The synthesis involves a nucleophilic aromatic substitution reaction where the

hydroxyl group of the propanoate reacts with 2,6-dichlorobenzoxazole.

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Fenoxaprop-P-ethyl
(Active Herbicide)

+

2,6-Dichlorobenzoxazole Base (K₂CO₃)
Acetonitrile/Water

Click to download full resolution via product page

Caption: Synthesis of Fenoxaprop-P-ethyl.

This conversion highlights the compound's role as a high-value intermediate. The purity and

enantiomeric integrity of the starting material directly impact the yield and quality of the final

active pharmaceutical ingredient (API) for the agrochemical formulation.[13][14]

Safety, Handling, and Storage
As with any chemical intermediate, proper handling is essential to ensure laboratory safety.

GHS Hazard Classification:

Skin Irritation (Category 2)[4]
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Serious Eye Irritation (Category 2A)[4]

Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]

Precautionary Measure Guideline Source(s)

Engineering Controls
Use only outdoors or in a well-

ventilated area.
[4]

Personal Protective Equipment

(PPE)

Wear protective gloves, safety

glasses with side-shields, and

a lab coat.

[4][15][16]

Handling

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. Wash skin thoroughly after

handling.

[4]

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing. If

irritation persists, get medical

advice.

[4]

First Aid (Skin)

Wash with plenty of soap and

water. If skin irritation occurs,

get medical advice.

[4]

First Aid (Inhalation)

Remove person to fresh air

and keep comfortable for

breathing. Call a poison center

or doctor if you feel unwell.

[4]

Storage

Store in a tightly closed

container in a dry, cool, and

well-ventilated place

(recommended 2-8°C).

[8][17][18]

Incompatibilities Strong oxidizing agents. [4]
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Conclusion
Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9) is a cornerstone intermediate in

the synthesis of modern, enantiomerically pure herbicides. Its value is defined by the chirality of

the C2 position on the propanoate chain. A thorough understanding of its stereoselective

synthesis, purification, and rigorous chiral analysis is non-negotiable for any researcher or

development professional in this field. The protocols and data presented in this guide provide a

validated framework for the successful synthesis and quality control of this critical compound,

enabling the development of more effective and environmentally responsible agricultural

solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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